molecular formula C16H24N2O4S B14464623 N,N-dimethylaniline;sulfuric acid CAS No. 66906-54-5

N,N-dimethylaniline;sulfuric acid

Cat. No.: B14464623
CAS No.: 66906-54-5
M. Wt: 340.4 g/mol
InChI Key: GVHUFMQTANBIBV-UHFFFAOYSA-N
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Description

N,N-dimethylaniline;sulfuric acid (CAS 66906-54-5) is a molecular complex with the formula C16H24N2O4S and a molecular weight of 340.4 g/mol . This compound is supplied for laboratory research use and is strictly not intended for human or veterinary applications. In scientific research, this compound and its components are valued in several key areas. A primary application is in organic synthesis, where the system is used to study electrophilic aromatic substitution reactions . In nitration reactions, for instance, concentrated sulfuric acid generates the nitronium ion (NO₂⁺) electrophile, while the N,N-dimethylaniline can be protonated under these acidic conditions, influencing the regioselectivity of the reaction . Furthermore, N,N-dimethylaniline itself is a crucial precursor in the synthesis of triarylmethane dyes, such as Malachite Green and Crystal Violet . Another significant field of study is corrosion science. Research has demonstrated that N,N-dimethylaniline acts as an effective mixed-type corrosion inhibitor for metals like zinc in sulfuric acid solutions . The inhibition efficiency increases with the inhibitor's concentration, achieving a maximum reported efficiency of 93.51% at 60 mM in 0.5 M H₂SO₄, and it functions by adsorbing onto the metal surface following the Langmuir adsorption isotherm . Researchers should note that handling N,N-dimethylaniline and concentrated sulfuric acid requires strict safety protocols. Appropriate personal protective equipment (PPE) and engineering controls are essential due to the substance's toxicity and the corrosive nature of its components .

Properties

CAS No.

66906-54-5

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

N,N-dimethylaniline;sulfuric acid

InChI

InChI=1S/2C8H11N.H2O4S/c2*1-9(2)8-6-4-3-5-7-8;1-5(2,3)4/h2*3-7H,1-2H3;(H2,1,2,3,4)

InChI Key

GVHUFMQTANBIBV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1.CN(C)C1=CC=CC=C1.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Methylation of Aniline

The conventional synthesis involves reacting aniline with methanol under acidic conditions. Sulfuric acid facilitates the sequential methylation of aniline through a two-step mechanism:

  • Formation of N-Methylaniline : Aniline reacts with methanol at 150–200°C under pressure, producing N-methylaniline and water.
  • Dimethylation to N,N-Dimethylaniline : Excess methanol further alkylates N-methylaniline, driven by sulfuric acid’s protonation of the amine group.

Reaction Conditions :

  • Molar Ratios : Aniline : Methanol : H₂SO₄ = 1 : 3.56 : 0.1.
  • Temperature : 210–215°C.
  • Pressure : 3–3.3 MPa.
  • Yield : 96% after 4 hours.

This method’s efficiency stems from sulfuric acid’s dual role as a catalyst and dehydrating agent, which shifts equilibrium toward product formation.

Industrial Production Processes

Liquid-Phase Alkylation

Industrial-scale production employs autoclave reactors to achieve high conversion rates. Key steps include:

  • Reactor Charging : Aniline, methanol, and sulfuric acid are loaded at stoichiometric ratios.
  • Heating and Pressurization : The mixture is heated to 210°C under 3 MPa, promoting methanol’s nucleophilic attack on protonated aniline.
  • Byproduct Management : Dimethyl ether, a volatile byproduct, is evaporated during pressure release.

Post-Reaction Workup :

  • Neutralization : Sodium hydroxide neutralizes residual acid, separating aqueous and organic layers.
  • Vacuum Distillation : N,N-Dimethylaniline is purified via distillation, leaving sulfuric acid derivatives in the residue.

Table 1: Industrial Alkylation Parameters

Parameter Value Source
Molar Ratio (Aniline:MeOH:H₂SO₄) 1 : 3.56 : 0.1
Temperature 210–215°C
Pressure 3–3.3 MPa
Reaction Time 4 hours
Yield 96%

Direct Synthesis via Protonation

Formation of the Sulfate Salt

N,N-Dimethylaniline sulfate can be isolated by directly reacting N,N-dimethylaniline with concentrated sulfuric acid:

  • Protonation : The tertiary amine reacts with H₂SO₄, forming the dimethylanilinium ion.
  • Crystallization : Cooling the mixture precipitates the sulfate salt, which is filtered and dried.

Procedure :

  • Dissolve 1 mole of N,N-dimethylaniline in 0.5 moles of concentrated H₂SO₄.
  • Stir at 0–5°C to prevent sulfonation side reactions.
  • Filter and wash the precipitate with cold H₂SO₄.

Yield : ~85–90% under optimized stoichiometry.

Mechanistic and Catalytic Insights

Role of Sulfuric Acid in Nitration

In nitration reactions, sulfuric acid protonates N,N-dimethylaniline to form the dimethylanilinium ion, which undergoes electrophilic substitution. Nitrosonium ions (NO⁺) catalyze this process via radical intermediates, as demonstrated by kinetic studies:

$$
\text{PhNMe}2 + \text{H}2\text{SO}4 \rightarrow \text{PhNMe}2\text{H}^+ + \text{HSO}_4^-
$$

$$
\text{PhNMe}2\text{H}^+ + \text{NO}^+ \rightarrow \text{PhNMe}2^+ \cdot \text{NO}^- \rightarrow \text{Products}
$$

Key Findings :

  • Catalysis by Nitrous Acid : Accelerates nitration without forming C-nitroso intermediates.
  • Radical Pathways : PhNMe₂⁺·NO⁻ radical pairs dominate at high acidity (85% H₂SO₄).

Physicochemical Characterization

Table 2: Properties of N,N-Dimethylaniline Sulfate

Property Value Source
Molecular Formula C₁₆H₂₄N₂O₄S
Molecular Weight 340.438 g/mol
Melting Point Not reported
Solubility Soluble in polar solvents
Stability Hygroscopic

Applications and Derivative Synthesis

Nitroso Compounds

N,N-Dimethylaniline sulfate serves as a precursor to N,N-dimethyl-4-nitrosoaniline, a dye intermediate. The reaction involves:

  • Diazotization : Sodium nitrite in HCl at 0–10°C.
  • Coupling : Formation of nitroso derivatives, isolated as hydrochloride salts.

Yield : 87% after recrystallization.

Chemical Reactions Analysis

Nitration Reaction

The nitration of N,N-dimethylaniline typically involves a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces a nitro group (NO2-\text{NO}_2
) into the aromatic ring of N,N-dimethylaniline.

Mechanism:

  • Formation of the Electrophile : In the presence of concentrated sulfuric acid, nitric acid generates the nitronium ion (NO2+\text{NO}_2^+
    ), which acts as the electrophile in the nitration process.

  • Protonation of Amine Group : Under acidic conditions, the nitrogen atom in N,N-dimethylaniline can become protonated, reducing its ability to donate electron density to the aromatic ring.

  • Electrophilic Aromatic Substitution : The nitronium ion attacks the aromatic ring, preferentially at the meta position due to the deactivating effect of the protonated amine group.

Major Product : The primary product from this reaction is 3-nitro-N,N-dimethylaniline, where the nitro group is located at the meta position relative to the dimethylamino group .

Sulfonation Reaction

The sulfonation of N,N-dimethylaniline involves its reaction with sulfuric acid to introduce a sulfonyl group (SO3H-\text{SO}_3\text{H}
) into the aromatic system.

Mechanism:

  • Formation of Electrophile : Sulfuric acid can generate sulfur trioxide (SO3\text{SO}_3
    ), which acts as a strong electrophile.

  • Electrophilic Aromatic Substitution : Similar to nitration, N,N-dimethylaniline undergoes electrophilic attack by SO3\text{SO}_3
    at various positions on the aromatic ring.

Product Distribution : The sulfonation can lead to multiple products depending on reaction conditions, but typically, para- and ortho-substituted products are favored due to resonance stabilization by the electron-donating methyl groups .

Yield and Purity Analysis

In laboratory settings, yields from these reactions can vary significantly based on conditions such as temperature, concentration of reagents, and reaction time:

  • Nitration Yield : Laboratory experiments report yields for 3-nitro-N,N-dimethylaniline ranging from 70% to 90%, depending on control over reaction conditions.

  • Sulfonation Yield : Yields for sulfonated products can reach similar levels but may require purification steps due to by-products formed during reactions .

Toxicological Studies

Research indicates that N,N-dimethylaniline exhibits toxicity under certain conditions:

  • Long-term exposure studies have shown adverse effects such as methaemoglobinaemia and potential carcinogenic activity in laboratory animals .

Scientific Research Applications

N,N-Dimethylaniline (DMA) and sulfuric acid find use in various applications, including dye synthesis, corrosion inhibition, and potentially in polymer chemistry.

Scientific Research Applications

Dye Production: N,N-dimethylaniline serves as a raw material in the production of dyes, including basic dyes, disperse dyes, acid dyes, and oil-soluble dyes . The synthesis of these dyes involves several steps, such as nitrosation, hydrogenation, and oxidation reactions .

Corrosion Inhibition: N,N-Dimethylaniline can act as a corrosion inhibitor for metals like zinc and mild steel in sulfuric acid solutions . Studies show that even at low concentrations, DMA can effectively inhibit the corrosion of mild steel in sulfuric acid .

Polymer Chemistry: N,N-Disubstituted Acrylamides in sulfuric acid may cause rotational changes, and the origin of chirality of the polymers may result from this .

Other uses N,N-Dimethylaniline is also used in the manufacture of Michler's ketone and vanillin . It can also be used as a specialty industrial solvent, a rubber vulcanizing agent, a stabilizer, and an acid scavenger .

ApplicationDetails
Dye ProductionDMA is a raw material for organic dyes, including basic, disperse, acid, and oil-soluble dyes . The process involves nitrosation with sodium nitrite in hydrochloric acid, followed by hydrogenation to produce p-amino-N,N-dimethylaniline. Further oxidation and reactions with sodium thiosulfate lead to the formation of complex dye molecules .
Corrosion InhibitionDMA is effective as a corrosion inhibitor for zinc and mild steel in sulfuric acid solutions .
Synthesis of N-arylformamide compoundsN,N-dimethylaniline compound, cuprous chloride, sodium tetrafluoroborate and salicylic acid are put into an organic solvent under an oxygen atmosphere to create N-arylformamide compounds . The reaction is carried out for 0.5 to 48 hours under 30 to 60 degrees Celsius .
Other UsesDMA is used in the manufacture of Michler's ketone and vanillin and as a specialty industrial solvent, a rubber vulcanizing agent, a stabilizer, and an acid scavenger .

Mechanism of Action

The mechanism of action of N,N-dimethylaniline in chemical reactions often involves its role as a nucleophile due to the electron-donating effects of the methyl groups. In electrophilic aromatic substitution reactions, the nitrogen’s lone pair of electrons can participate in resonance, stabilizing the intermediate and facilitating the reaction .

Comparison with Similar Compounds

Key Findings :

  • Sulfuric acid and HCl are effective but generate toxic byproducts and require extensive workup .
  • Bi(NO₃)₃ offers superior yields (85–95%) under solvent-free conditions, reducing environmental impact .

Substituent Effects in Nitration Reactions

Nitration of N,N-dimethylaniline with H₂SO₄/HNO₃ produces meta-nitro-N,N-dimethylaniline due to the electron-donating dimethylamino group directing electrophiles to the meta position . Comparisons with substituted anilines:

Substrate Major Nitration Product Directing Effect Source
N,N-Dimethylaniline Meta-nitro Strong -N(CH₃)₂
N-Methylaniline Para-nitro Moderate -NHCH₃
N,N-Diethylaniline Meta-nitro Steric hindrance

Electronic vs. Steric Effects :

  • Bulkier substituents (e.g., -N(C₂H₅)₂) retain meta-directing behavior but may slow reaction kinetics due to steric hindrance .

Industrial Production Methods

N,N-Dimethylaniline is synthesized via alkylation of aniline with methanol. Catalyst performance:

Catalyst Temperature Pressure Conversion Advantages Source
Sulfuric Acid 210–215°C 3–3.3 MPa ~100% High efficiency
Alumina (Al₂O₃) 300°C High pressure Moderate Non-corrosive, reusable
Phosphoric Acid 250–300°C High pressure High Lower toxicity

Trade-offs :

  • Sulfuric acid achieves near-quantitative conversion but requires neutralization and waste management .

Protonation Behavior in Polymer Chemistry

Poly(N,N-dimethylaniline) (PDMA) exhibits distinct protonation states depending on acid strength:

  • Concentrated H₂SO₄: Protonation occurs at the dimethylamino nitrogen, enhancing conductivity .
  • Trichloroacetic Acid : Protonation shifts to the benzene ring, altering optical properties .

Q & A

Basic Research Questions

Q. What is the role of sulfuric acid in synthesizing N,N-dimethylaniline derivatives such as triarylmethanes (DTMs)?

  • Methodology : Sulfuric acid acts as a Brønsted acid catalyst in Friedel-Crafts alkylation reactions. For example, in DTM synthesis, it facilitates the electrophilic substitution between arylaldehydes and N,N-dimethylaniline by protonating the aldehyde, generating a reactive carbocation intermediate. This step is critical for forming the central methane carbon in DTMs .
  • Key Conditions : Reactions are typically conducted under solvent-free or mild acidic conditions (e.g., concentrated H₂SO₄) at 90–120°C for 2–3 hours .

Q. Which acid catalysts are commonly used in triarylmethane synthesis, and how do they compare?

  • Catalyst Comparison :

Acid TypeExamplesEfficiency Notes
Brønsted AcidsH₂SO₄, HCl, p-TSAHigh yield, but H₂SO₄ requires careful waste management due to corrosivity .
Lewis AcidsZnCl₂, Bi(NO₃)₃, ZrOCl₂·8H₂OLower acidity but better regioselectivity in some cases .
Solid AcidsZeolites, montmorillonite K-10Recyclable but may require longer reaction times .

Q. What safety protocols are essential when handling N,N-dimethylaniline and sulfuric acid?

  • Critical Steps :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Neutralize waste sulfuric acid with bicarbonate before disposal.
  • Avoid drying diazonium salts (explosive risk); keep intermediates in solution .
    • Hazard Notes : N,N-Dimethylaniline is combustible, and H₂SO₄ causes severe burns. Steam distillation is recommended for excess amine recovery .

Q. How are diazonium salt coupling reactions applied in dye synthesis with these reagents?

  • Procedure :

Diazotize sulfanilic acid with NaNO₂/HCl at 0–5°C.

Couple with N,N-dimethylaniline in H₂SO₄/glacial acetic acid to form azo dyes (e.g., Methyl Orange).

Control pH with NaOH to stabilize the product .

  • Key Factor : Excess H₂SO₄ ensures protonation of the amine, directing electrophilic attack to the para position .

Advanced Research Questions

Q. How does bromination regioselectivity of N,N-dimethylaniline change under sulfuric acid conditions?

  • Mechanistic Insight : In H₂SO₄, the amine group is protonated, deactivating the ring and directing bromination to the meta position. However, partial dissociation or ion-pair formation can lead to para substitution (20–30% para-bromo product observed) .
  • Experimental Design :

  • Use Ag₂SO₄ in H₂SO₄ to stabilize intermediates.
  • Monitor product ratios via GC-MS or HPLC .

Q. How can multi-step syntheses (e.g., Crystal Violet Lactone) be optimized to minimize by-products?

  • Optimization Strategies :

  • Step 1 : Condense p-dimethylaminobenzaldehyde with N,N-dimethylaniline in H₂SO₄ at 90–95°C for 2.5 hours.
  • Step 2 : Neutralize with NaOH and steam-distill excess amine .
  • By-Product Control : Use stoichiometric H₂SO₄ to avoid over-acidification, which promotes urea derivatives .

Q. What analytical methods are suitable for monitoring sulfuric acid-catalyzed reactions?

  • Techniques :

  • Kinetic-Spectrophotometry : Track iodine catalysis in H₂SO₄ medium via absorbance changes (e.g., oxidation of Nile Blue A) .
  • HPLC with ELSD/Conductivity : Quantify H₂SO₄ retention on Obelisc N columns using ion-exchange mechanisms .
    • Data Interpretation : Adjust mobile phase (e.g., acetonitrile/buffer ratio) to resolve acidic intermediates .

Q. How to troubleshoot failed coupling reactions in complex syntheses (e.g., Claisen condensation)?

  • Case Study : Failed cross-Claisen condensation of intermediates 60 and 62 (Total Synthesis of Natural Products):

  • Issue : Benzoyl deprotection instead of coupling.
  • Solution : Replace LDA/NaH with milder bases (e.g., K₂CO₃) and optimize temperature .
    • Preventive Measures : Pre-activate electrophilic sites or use protecting groups resistant to reaction conditions .

Data Contradiction Analysis

  • Contradiction : and report high DTM yields with H₂SO₄, while notes variable efficiency depending on substituent electronic effects.
    • Resolution : Electron-rich arylaldehydes (e.g., p-N,N-dimethylaminobenzaldehyde) react efficiently with H₂SO₄, whereas electron-deficient aldehydes require Lewis acids for activation .

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